2-benzyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Benzyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C25H25N5 and a molecular weight of 395.512 g/mol[_{{{CITATION{{{1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO [1,2-A ...](https://www.sigmaaldrich.com/US/en/product/aldrich/r553913). This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry[{{{CITATION{{{1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ...[{{{CITATION{{{_2{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting with the formation of the benzimidazole core[_{{{CITATION{{{1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO [1,2-A ...](https://www.sigmaaldrich.com/US/en/product/aldrich/r553913). One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions[{{{CITATION{{{1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ...{{{CITATION{{{_1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants[_{{{CITATION{{{1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO [1,2-A ...](https://www.sigmaaldrich.com/US/en/product/aldrich/r553913). The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure settings[{{{CITATION{{{_1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ....
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4)[_{{{CITATION{{{_1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ....
Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[_{{{CITATION{{{_1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ....
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidazoles or piperazines.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms[_{{{CITATION{{{_1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ....
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties[_{{{CITATION{{{_1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ....
Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as inflammation and neurological disorders[_{{{CITATION{{{_1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ....
Industry: It is used in the development of new materials and chemical processes[_{{{CITATION{{{_1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ....
Mechanism of Action
The mechanism by which 2-Benzyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways[_{{{CITATION{{{1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO [1,2-A ...](https://www.sigmaaldrich.com/US/en/product/aldrich/r553913). The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects[{{{CITATION{{{_1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ....
Comparison with Similar Compounds
2-Benzyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile: is structurally similar to other benzimidazole derivatives, such as:
2-Benzyl-3-methyl-1-(2-methyl-2-propenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile[_{{{CITATION{{{_3{2-BENZYL-3-METHYL-1- [4- (2-METHYL-2-PROPENYL)-1-PIPERAZINYL]PYRIDO 1 ...
2-Benzyl-3-methyl-1-(2-phenoxyethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile[_{{{CITATION{{{_4{2-BENZYL-3-METHYL-1-[4-(2-PHENOXYETHYL)-1-PIPERAZINYL]PYRIDO1,2-A ...
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the piperazine ring, which can influence its biological activity and chemical reactivity[_{{{CITATION{{{_1{2-BENZYL-3-METHYL-1- (4-METHYL-1-PIPERAZINYL)PYRIDO 1,2-A ....
Properties
IUPAC Name |
2-benzyl-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5/c1-18-20(16-19-8-4-3-5-9-19)25(29-14-12-28(2)13-15-29)30-23-11-7-6-10-22(23)27-24(30)21(18)17-26/h3-11H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXDQCATEKXJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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